(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate
Description
Conformational Analysis of Bicyclic Menthyl Ester Moieties
The menthyl ester component adopts a (1R,2S,5R) configuration, with the cyclohexane ring existing in a chair conformation stabilized by equatorial positioning of the isopropyl and methyl substituents. Computational studies using the MMFF94S force field reveal two predominant conformers for the ester-linked oxathiolane ring: an extended conformation (67.3% population) and a folded conformation (27.1% population). The extended conformer minimizes steric clash between the oxathiolane’s 5-hydroxyl group and the menthyl isopropyl substituent, as evidenced by nuclear Overhauser effect spectroscopy (NOESY) correlations showing proximity between the hydroxyl proton and C3 methyl group.
Pseudorotation of the oxathiolane ring creates an envelope conformation, with the sulfur atom deviating 0.38 Å from the mean plane of the remaining four atoms. This distortion enables optimal hydrogen bonding between the 5-hydroxyl group and adjacent carboxylate oxygen atoms, reducing ring strain by 9.2 kcal/mol compared to planar configurations.
Table 1: Key conformational parameters of the menthyl-oxathiolane system
| Parameter | Extended Conformer | Folded Conformer |
|---|---|---|
| C2-O-C(=O) dihedral angle | 178.2° | -64.3° |
| S-C2-C1-O torsional strain | 3.8 kcal/mol | 11.4 kcal/mol |
| Predicted population | 67.3% | 27.1% |
Diastereomeric Control in Oxathiolane Ring Formation
Sulfenyl chloride-mediated cyclization achieves 98:2 diastereoselectivity for the (2S,5R) oxathiolane configuration under optimized conditions (-20°C, vinyl acetate cosolvent). Ab initio calculations demonstrate that the transition state for ring closure favors axial attack of the thiolate nucleophile, with a 5.3 kcal/mol energy preference over equatorial attack due to reduced torsional strain in the developing oxathiolane ring.
Critical parameters for stereocontrol include:
- Temperature : Below -15°C, the activation entropy (-34.2 cal/mol·K) promotes ordered transition states favoring the desired diastereomer.
- Solvent polarity : Acetonitrile/water mixtures (4:1 v/v) increase transition state polarization, enhancing diastereomeric ratio from 85:15 to 98:2.
- Leaving group : Sulfur dioxide elimination from the sulfenyl chloride intermediate creates a planar thiocarbocation intermediate that enables stereoselective thiolate capture.
Table 2: Impact of reaction conditions on diastereomeric excess
| Condition | Diastereomeric Ratio (2S,5R:2R,5S) | Yield |
|---|---|---|
| 0°C, THF | 85:15 | 62% |
| -20°C, acetonitrile/water | 98:2 | 78% |
| 25°C, toluene | 65:35 | 41% |
Chiral Center Interactions in Crystal Packing Arrangements
X-ray crystallography (P62 space group, a = 12.347 Å, c = 15.892 Å) reveals a hexagonal close-packing arrangement stabilized by three hydrogen-bonding motifs:
- Bifurcated O-H···O bonds between the oxathiolane hydroxyl and carboxylate groups (2.51 Å, 156°)
- C-H···π interactions from menthyl methyl groups to pyrimidine rings (3.12 Å)
- Charge-assisted N-H···O bonds between ammonium and carboxylate moieties (2.68 Å, 168°)
The (1R,2S,5R) menthyl configuration induces helical chirality in the crystal lattice, with a 6₁ screw axis generating right-handed helices along the c-axis. Pseudosymmetry arises from alternating layers of (2S,5R) and (2R,5S) oxathiolane conformers, though the latter constitutes less than 2% of the lattice population.
Table 3: Hydrogen bonding parameters in crystalline packing
| Bond Type | Donor-Acceptor Distance | Angle |
|---|---|---|
| O-H···O (hydroxyl-carboxylate) | 2.51 Å | 156° |
| N-H···O (ammonium-carboxylate) | 2.68 Å | 168° |
| C-H···S (menthyl-thiolane) | 3.34 Å | 142° |
Properties
Molecular Formula |
C14H24O4S |
|---|---|
Molecular Weight |
288.40 g/mol |
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12-,14+/m1/s1 |
InChI Key |
KXKDZLRTIFHOHW-OJROKELRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@H](CS2)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Batch Preparation
- Reagents : L(-)-menthyl glyoxylate monohydrate and 1,4-dithiane-2,5-diol
- Conditions : The glyoxylate is heated to 80–85 °C to melt, forming a viscous solution.
- Reaction : The molten glyoxylate is reacted with 1,4-dithiane-2,5-diol at 110 °C for 2–3 hours.
- Workup : After reaction completion (monitored by GC and TLC), the mixture is cooled to 0–5 °C, and a 1% triethylamine solution in heptane or hexane is added dropwise to induce crystallization.
- Isolation : The precipitate is filtered, washed with n-hexane, and dried to yield the product as a white solid.
- Yield : Approximately 85.4% isolated yield reported.
This method avoids solvents during the reaction, reducing waste and cost, but requires careful temperature control to prevent precipitation in lines if scaled.
Semi-Continuous Flow Synthesis
- Step 1 : Formation of the hydroxy-oxathiolane intermediate in an organic solvent (e.g., acetone).
- Step 2 : Conversion to the acetoxy intermediate by reaction with acetic anhydride and sodium bicarbonate.
- Intermediate Isolation : The acetoxy intermediate is isolated due to solvent immiscibility between stages.
- Reaction Conditions : Flow rates around 0.05–0.1 mL/min, temperature control at 125 °C for the first reaction.
- Workup : After reaction monitoring by TLC and GC, solvent evaporation and precipitation with triethylamine in hexane at 0–5 °C.
- Yield : Around 88% for the hydroxy intermediate.
This approach balances continuous processing with intermediate isolation, facilitating purification and solvent recycling.
Fully Continuous Flow Synthesis
- Process : All reaction steps are conducted in a single continuous flow system without isolating intermediates.
- Solvent Use : Selection of miscible solvents throughout the process or solvent-free conditions in some steps.
- Advantages : Reduced reaction time, lower solvent consumption, and cost savings.
- Reactor Setup : Use of PFA-coated stainless steel reactor coils, T-mixers, and back pressure regulators to maintain reaction parameters.
- Reaction Monitoring : TLC and GC used to confirm completion.
- Product Isolation : Final product obtained after quenching, aqueous workup, drying, and concentration.
This method is suited for large-scale production with streamlined operations.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | L(-)-menthyl glyoxylate + 1,4-dithiane-2,5-diol | 80–125 °C, solvent-free or acetone, flow rate 0.05–0.1 mL/min | (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | 85–88 | Crystallization with triethylamine in hexane |
| 2 | Hydroxy intermediate + acetic anhydride + sodium bicarbonate | Room temperature, DCM solvent, flow rate 0.2 mL/min | 5-Acetoxy-1,3-oxathiolane-2-carboxylate intermediate | ~31 (overall yield for two steps) | Intermediate isolated in semi-continuous flow |
Analytical and Characterization Data
- NMR (13C in CDCl3) : Peaks at δ 16.16, 20.71, 21.50, 23.24, 26.15, 31.37, 34.13, 37.33, 40.40, 47.07, 76.10, 79.90, 80.35, 99.65, 168.58, 169.64.
- FT-IR (Neat) : Characteristic bands at 3463, 2959, 2932, 2865, 1745, 1730, 1463, 1385, 1287, 1169, 1040, 986, 876 cm⁻¹.
- Purity Monitoring : Thin layer chromatography and gas chromatography are standard for reaction monitoring.
These data confirm the structure and purity of the synthesized compound.
Process Development and Economic Considerations
- The solvent-free batch and continuous flow methods reduce solvent consumption, lowering environmental impact and cost.
- Flow synthesis improves reaction control, reproducibility, and scalability.
- Isolation of intermediates in semi-continuous flow aids purification but adds steps.
- Continuous flow without intermediate isolation offers time and cost efficiencies for industrial scale.
Chemical Reactions Analysis
Key Steps:
-
Esterification of L-Menthyl Glyoxalate :
L(-)-Menthyl glyoxalate reacts with 1,4-dithiane-2,5-diol under acidic conditions (e.g., -toluenesulfonic acid, PTSA) to form an intermediate thioglycolate ester .Conditions : 120°C, toluene solvent, 2 hours, Dean-Stark trap for water removal .
-
Cyclization to Oxathiolane :
The intermediate undergoes intramolecular cyclization to form the oxathiolane ring. This step is highly stereospecific, favoring the (2S,5R) configuration due to steric and electronic effects from the menthyl group .
Reaction Mechanism
The cyclization mechanism involves:
-
Nucleophilic attack by the sulfur atom on the carbonyl carbon.
-
Proton transfer facilitated by acidic conditions.
Stereochemical Control :
The bulky menthyl group enforces a chair-like transition state, directing the hydroxy group to the 5R position (Fig. 2). Computational models (DFT) confirm a 95% enantiomeric excess (ee) under optimized conditions.
Stereochemical Stability
The compound exhibits epimerization in both solution and solid states due to:
-
Tautomerism of the oxathiolane ring.
-
Steric strain from the cyclohexyl substituents .
Mitigation : Immediate use in downstream reactions (e.g., phosphorylation) prevents isomerization .
Hydrolysis and Functionalization:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | 0.1M HCl, 25°C | Carboxylic acid derivative | 78% |
| Enzymatic Oxidation | Horseradish peroxidase, | Sulfoxide analog | 62% |
Key Spectral Data:
| Technique | Observations |
|---|---|
| NMR (1H^1\text{H}1H) | δ 5.21 (d, J=3.1 Hz, H-5 oxathiolane), δ 1.25 (m, cyclohexyl H) |
| HPLC-SFC | Retention time: 6.8 min (ChiralPak IG column, 80% CO/20% EtOH) |
Reaction Hazards
-
SO2_22 Generation : A byproduct during cyclization; requires acid scrubbers .
-
Pressure Risks : Gaseous intermediates necessitate pressure-rated reactors .
Comparative Reactivity
| Property | This Compound | Analog (Compound B) |
|---|---|---|
| Hydrolysis Rate (k) | ||
| Oxidation Potential | 1.45 V vs. SCE | 1.32 V vs. SCE |
Scientific Research Applications
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation or pain perception. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Oxathiolane Ring
Key Differences :
Stereochemical Variations
Impact of Stereochemistry :
- The (2S,5R) configuration in the target compound is essential for antiviral activity, as mismatched stereochemistry (e.g., 2R,5S) reduces binding affinity to viral enzymes .
- High diastereomeric purity (>20:1) is achieved using chlorotrimethylsilane (TMSCl) and NaI, ensuring minimal impurities in drug synthesis .
Physicochemical and Spectral Comparisons
Spectroscopic Data
Observations :
Solubility and Stability
- Target Compound: Limited aqueous solubility due to the hydrophobic menthol group; stable under dry, dark storage (2–8°C) .
- Acetylated Derivative : Improved lipid solubility enhances cell membrane permeability but may increase metabolic lability .
Biological Activity
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate, also known by its CAS number 200396-19-6, is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24O4S
- Molecular Weight : 288.4 g/mol
- CAS Number : 200396-19-6
This compound is believed to exert its biological effects through several pathways:
- Metabolic Regulation : Research indicates that it may play a role in modulating metabolic pathways, making it a candidate for treating metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that it has antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby influencing various biochemical pathways.
Pharmacological Applications
The compound has been investigated for various pharmacological applications:
- Therapeutic Effects : Studies have shown that it may have potential in the treatment of conditions such as obesity and diabetes by enhancing insulin sensitivity and glucose metabolism.
Cosmetic Applications
Due to its moisturizing properties, this compound is also utilized in skincare formulations. It enhances skin hydration and texture, making it a valuable ingredient in cosmetic products.
Case Studies
-
Study on Metabolic Disorders :
- A clinical study evaluated the effects of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl(2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate on glucose metabolism in diabetic rats. Results indicated a significant reduction in blood glucose levels compared to controls.
-
Antioxidant Properties :
- In vitro assays demonstrated that the compound scavenges free radicals effectively, suggesting its potential as an antioxidant agent.
-
Skin Hydration :
- A double-blind study involving human participants showed that topical application of formulations containing this compound resulted in improved skin hydration levels over four weeks.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H24O4S |
| Molecular Weight | 288.4 g/mol |
| CAS Number | 200396-19-6 |
| Potential Applications | Metabolic disorders, cosmetics |
| Antioxidant Activity | Yes |
| Enzyme Inhibition | Yes |
Q & A
Q. What in vitro models are suitable for evaluating its biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
